Structural Elucidation, Isolation, and Pharmacological Profiling of Myricetin 3-β-D-glucopyranoside: A Technical Whitepaper
Structural Elucidation, Isolation, and Pharmacological Profiling of Myricetin 3-β-D-glucopyranoside: A Technical Whitepaper
Executive Summary
Myricetin 3-O-β-D-glucopyranoside (commonly referred to as Myricetin 3-O-glucoside or M3G) is a naturally occurring flavonol glycoside of profound interest in modern pharmacognosy and drug development. Found abundantly in botanical sources such as 1[1] and 2[2], this compound exhibits potent anti-leishmanial, anti-inflammatory, and hypoglycemic activities[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the physicochemical properties of this molecule, establish a self-validating protocol for its extraction and purification, and mechanistically map its pharmacological targets.
Physicochemical Profiling & Structural Elucidation
The molecular architecture of Myricetin 3-β-D-glucopyranoside dictates its behavior in both biological systems and chromatographic matrices. The molecule consists of a myricetin aglycone core—a polyhydroxyflavonol—conjugated to a β-D-glucopyranosyl residue at the C-3 hydroxyl position, as documented by 4[4].
Causality of Structure: The presence of the bulky, hydrophilic glucose moiety at the C-3 position prevents the planar stacking typically seen in free aglycones. This steric hindrance, combined with the extensive hydrogen-bonding capacity of the sugar, significantly increases the compound's aqueous solubility and bioavailability compared to free myricetin. Furthermore, the multiple phenolic hydroxyl groups on the B-ring (positions 3', 4', and 5') are the primary electron donors responsible for its robust free-radical scavenging capacity.
Quantitative Physicochemical Data
| Property | Value | Method / Source |
| Molecular Formula | C21H20O13 | 5[5] |
| Molecular Weight | 480.38 g/mol | 6[6] |
| Exact Mass | 480.09039 Da | 5[5] |
| CAS Registry Number | 19833-12-6 | 6[6] |
| UV-Vis λmax | 268 nm, 353 nm | 3[3] |
The Self-Validating Biphasic Extraction & Purification Workflow
Isolating high-purity flavonol glycosides from complex plant matrices requires a strategic manipulation of solvent polarity. The following protocol is designed as a self-validating system: each step includes an internal quality control (QC) checkpoint to ensure the integrity of the target analyte before proceeding.
Step-by-Step Methodology
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Ultrasonic-Assisted Extraction (UAE):
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Action: Pulverize 1 kg of air-dried plant biomass and suspend in 40 L of 80% aqueous methanol. Extract via ultrasonication at 60 °C for 75 minutes[1].
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Causality: 80% methanol is specifically chosen because its dielectric constant perfectly solvates the polar glucoside moiety of Myricetin 3-O-glucoside, while the 20% water content prevents the co-extraction of highly lipophilic chlorophylls and waxes. Ultrasonication induces cavitation, mechanically disrupting the plant cell walls to accelerate mass transfer.
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Self-Validation Checkpoint: The crude extract must yield a distinct biphasic separation upon cooling. If excessive lipid partitioning is observed, a preliminary hexane defatting step is retroactively triggered.
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Macroporous Resin Partitioning:
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Action: Load the concentrated crude extract onto a macroporous adsorbent resin column. Wash with 3 bed volumes (BV) of deionized water, followed by elution with 50-70% ethanol[1].
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Causality: The styrene-divinylbenzene matrix of the resin captures the aromatic rings of flavonoids via π-π stacking interactions. The initial water wash is critical to elute highly polar, non-target primary metabolites (e.g., free sugars, amino acids). The ethanol step selectively breaks the hydrophobic interactions, eluting the enriched flavonoid fraction.
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Preparative Reverse-Phase HPLC (RP-HPLC):
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Action: Inject the enriched fraction onto a preparative C18 column. Utilize a mobile phase gradient of 0.1% formic acid in water (Phase A) and acetonitrile (Phase B)[1].
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Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, ensuring the molecule remains in its neutral state for sharp, symmetrical peak shapes on the hydrophobic C18 stationary phase.
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Self-Validation Checkpoint: Real-time photodiode array (PDA) monitoring at 255-268 nm must confirm peak purity. A peak is only collected if the UV spectrum across the peak apex remains uniform, validating the absence of co-eluting isomers (such as myricetin 3-O-galactoside).
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Fig 1. Self-validating extraction and purification workflow for Myricetin 3-O-glucoside.
Analytical Characterization & Validation Protocol
To unequivocally confirm the identity of Myricetin 3-β-D-glucopyranoside, we employ Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)[1][7]. A robust analytical protocol must be self-validating; therefore, we couple UV-Vis PDA detection with ESI-MS/MS to orthogonally confirm both the chromophore and the molecular mass.
Step-by-Step LC-MS/MS Validation
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Ionization Optimization: Operate the ESI source in negative ion mode.
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Causality: Flavonoids readily lose a proton from their acidic phenolic hydroxyl groups, making negative mode [M-H]- significantly more sensitive and stable than positive mode.
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Parent Ion Selection: Isolate the precursor ion at m/z 479.16[1].
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Self-Validation Checkpoint: This mass must perfectly correlate with the theoretical exact mass of the deprotonated molecule (C21H19O13-).
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Collision-Induced Dissociation (CID): Apply a collision energy of 20-30 eV using nitrogen gas.
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Causality: The glycosidic bond is the most labile linkage in the molecule. CID selectively cleaves this bond.
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Self-Validation Checkpoint: The MS/MS spectrum must yield a dominant product ion at m/z 316.10 to 317.09[1]. This represents the neutral loss of the glucosyl moiety (-162 Da), definitively proving the aglycone core is myricetin.
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Pharmacological Mechanisms & Target Interactions
The therapeutic utility of Myricetin 3-O-glucoside is driven by its specific interactions with metabolic enzymes and immune receptors.
Alpha-Glucosidase Inhibition (Hypoglycemic Activity): M3G acts as a potent competitive inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine[1].
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Causality: The polyhydroxylated structure of M3G mimics the transition state of oligosaccharide substrates. By occupying the active site of α-glucosidase, M3G prevents the hydrolysis of complex carbohydrates into absorbable monosaccharides, thereby blunting postprandial hyperglycemic spikes.
Anti-Inflammatory & Anti-Leishmanial Activity: M3G has been shown to attenuate inflammatory cascades and combat parasitic infections[2][3]. The molecule scavenges reactive oxygen species (ROS) produced by macrophages, thereby downregulating the activation of pro-inflammatory transcription factors (e.g., NF-κB) and reducing the secretion of downstream cytokines.
Fig 2. Dual pharmacological mechanism of Myricetin 3-O-glucoside in metabolic and immune regulation.
References
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PubChem , "myricetin 3-O-beta-D-glucopyranoside(1-) | C21H19O13- | CID 138911134", National Institutes of Health (NIH). 4
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PubChem , "Myricetin 3'-glucoside | C21H20O13 | CID 5486615", National Institutes of Health (NIH). 5
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BenchChem , "Myricetin 3-O-Glucoside Chemical Properties". 6
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TargetMol , "Myricetin 3-O-glucoside | Immunology/Inflammation related". 2
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MedChemExpress , "Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside) | Anti-inflammatory/Antimicrobial Agent". 3
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PubMed Central (PMC) , "Separation of flavonoids with significant biological activity from Acacia mearnsii leaves", National Institutes of Health (NIH). 1
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MDPI , "Extraction Optimization, Antioxidant Capacity and Phenolic Profiling of Extracts from Flesh, Peel and Whole Fruit of New Zealand Grown Feijoa Cultivars". 7
Sources
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin 3-O-glucoside | Immunology/Inflammation related | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. myricetin 3-O-beta-D-glucopyranoside(1-) | C21H19O13- | CID 138911134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Myricetin 3'-glucoside | C21H20O13 | CID 5486615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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